β-Lactosyl Ureide Dihydrate
Description
Properties
Molecular Formula |
C₁₃H₂₈N₂O₁₃ |
|---|---|
Molecular Weight |
420.37 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Veterinary Medicine
One of the notable applications of β-Lactosyl Ureide Dihydrate is in veterinary diagnostics, specifically in the development of non-invasive tests for measuring equine orocaecal transit time (OCTT). The lactose 13C-ureide breath test utilizes this compound to assess gastrointestinal motility in horses. This method has been validated through various studies, demonstrating its effectiveness in clinical settings.
Case Study: Equine Orocaecal Transit Time Measurement
- Objective : To evaluate the OCTT using the lactose 13C-ureide breath test.
- Methodology : Healthy horses were administered this compound, and breath samples were collected to measure the 13C enrichment.
- Results : The test provided reliable data on gastrointestinal transit times, enhancing diagnostic capabilities for equine health management .
Applications in Food Science
This compound has potential applications as a food additive due to its structural properties that may enhance the nutritional profile of dairy products. Its role as an oligosaccharide can contribute to prebiotic effects, promoting gut health.
Table 1: Comparison of Oligosaccharides and Their Effects
| Oligosaccharide | Prebiotic Effect | Source |
|---|---|---|
| β-Lactosyl Ureide | Moderate | Dairy Products |
| Fructooligosaccharides | High | Chicory Root |
| Galactooligosaccharides | Moderate | Legumes |
Industrial Applications
The compound's unique chemical structure allows for its use in various industrial applications, particularly in the synthesis of bioactive compounds. Its derivatives can potentially serve as antimicrobial agents or functional ingredients in food technology.
Case Study: Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antimicrobial properties against certain pathogens. This makes it a candidate for use in food preservation and safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
β-Lactosyl Ureide Dihydrate belongs to a class of lactose derivatives modified with functional groups. Key structural analogues include:
Table 1: Structural and Functional Comparison
Key Observations:
- Functional Group Diversity : Unlike acetylated (Lactose Octaacetate) or sulfated (Lactose-3’-sulfate) derivatives, this compound incorporates a ureide group, enhancing its relevance in nitrogen-related biochemical assays .
- Isotopic Variants: The ¹³C-labeled version of this compound (e.g., TRC L165302) is critical for mass spectrometry or isotopic tracing, similar to [UL-¹³C₆]Lactose Monohydrate .
- Medical vs. Research Use : Lactulose has established medical applications, whereas this compound is confined to research settings, reflecting its specialized role .
Physicochemical Properties
- Hygroscopicity: As a dihydrate, it likely requires storage in tight containers to prevent dehydration, akin to Lactose Monohydrate .
- Stability : The ureide group may introduce sensitivity to hydrolysis under acidic or alkaline conditions, contrasting with the stability of acetylated derivatives like Lactose Octaacetate .
Research Significance and Gaps
- This compound’s ureide group links it to nitrogen metabolism studies, though its specific biological roles remain unexplored compared to plant ureides (e.g., in soybean nodulation ).
- Isotopic variants (e.g., ¹³C-labeled) are invaluable for tracer studies but require further characterization of their stability and reactivity .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing β-lactosyl ureide dihydrate, and how can purity be verified?
- Answer : Synthesis typically involves coupling lactose derivatives with urea analogs under controlled conditions. Key steps include:
- Protection/deprotection of hydroxyl groups to ensure regioselective reactions.
- Hydration control to stabilize the dihydrate form (e.g., via lyophilization in aqueous buffers) .
- Purity verification using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C for structural confirmation). Quantify residual solvents via GC-MS .
Q. How can this compound be characterized for its physicochemical properties?
- Answer : Essential characterization includes:
- Thermogravimetric analysis (TGA) to confirm hydration states (2 H₂O molecules).
- X-ray crystallography for crystal structure determination.
- Solubility profiling in polar solvents (e.g., water, DMSO) under varying pH/temperature .
- FT-IR spectroscopy to identify urea and glycosidic bond vibrations (e.g., ~1640 cm⁻¹ for urea C=O stretch) .
Q. What are the recommended protocols for handling and storing this compound to prevent degradation?
- Answer :
- Storage : -20°C in airtight, desiccated containers to avoid deliquescence or hydrolysis.
- Handling : Use anhydrous gloves and humidity-controlled environments (<30% RH).
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in nitrogen metabolism pathways?
- Answer :
- Isotopic labeling : Use ¹⁵N-urea analogs to trace ureide degradation products in plant models (e.g., soybean nodules) via LC-MS .
- Enzymatic assays : Incubate with β-galactosidase or urease to study hydrolysis kinetics (e.g., Michaelis-Menten parameters) .
- Genetic knockouts : Compare ureide accumulation in wild-type vs. mutants lacking key enzymes (e.g., xanthine dehydrogenase) .
Q. What experimental strategies resolve contradictions in ureide quantification data across studies?
- Answer : Common discrepancies arise from:
- Hydration state variability : Pre-weigh samples after lyophilization to standardize dihydrate content .
- Interfering compounds : Use SPE (solid-phase extraction) to isolate ureides from complex matrices (e.g., plant xylem sap) .
- Calibration curves : Validate with synthetic standards (e.g., Omicron Biochemicals’ isotopically labeled analogs) .
Q. How can this compound be applied in enzyme inhibition studies for β-glucosidases?
- Answer :
- Competitive inhibition assays : Measure IC₅₀ values using pNP-β-D-glucopyranoside as a substrate.
- Structural modeling : Dock the compound into β-glucosidase active sites (e.g., via AutoDock Vina) to predict binding interactions.
- Kinetic analysis : Compare and with/without inhibitor to determine inhibition type .
Methodological Considerations
Table 1 : Key Analytical Techniques for this compound
| Technique | Application | Reference |
|---|---|---|
| HPLC-ELSD | Quantify purity (>98%) | |
| ¹³C NMR | Confirm glycosidic linkage (β-1,4) | |
| TGA/DSC | Hydration state stability | |
| LC-MS/MS | Trace degradation products |
Table 2 : Common Pitfalls in Ureide Research
| Issue | Mitigation Strategy |
|---|---|
| Hydrolysis during storage | Use desiccants and avoid freeze-thaw cycles |
| Cross-reactivity in assays | Validate antibodies/primers with pure standards |
| Matrix effects in plants | Normalize data to internal controls (e.g., nitrate levels) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
